Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate
Description
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (CAS: 338954-50-0) is a halogenated quinoline derivative with a molecular formula of C₁₃H₁₁Cl₂NO₂. It is synthesized via chlorination of ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, yielding a 63% isolated product . Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 1.46 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.79 (s, 3H, CH₃), 4.50 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.62–7.65 (m, 1H, H7), 8.21–8.25 (m, 1H, H5), 9.17 (s, 1H, H2) .
The compound is commercially available at purities ≥95% and is utilized in medicinal chemistry research, particularly in developing ligands targeting the GABAA receptor α+/β− interface .
Properties
IUPAC Name |
ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZSIOJQCTCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352649 | |
| Record name | ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-50-0 | |
| Record name | ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Cyclodehydration of Substituted Anthranilic Acids
A widely used approach involves starting from 2-aminobenzoic acid derivatives (anthranilic acids), which are converted into isatoic anhydrides using solid triphosgene in tetrahydrofuran (THF). These anhydrides then undergo cyclodehydration reactions with sodium enolates of ethyl acetoacetate in N,N-dimethylacetamide (DMA) to form substituted quinoline-3-carboxylates.
- This method allows for the introduction of substituents such as methyl groups at the 8-position.
- The ethyl ester is introduced via the ethyl acetoacetate reagent.
- The process is efficient and suitable for preparing quinoline derivatives with various substitutions.
This method was demonstrated in the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are structurally related and can be adapted for 4,6-dichloro substitution patterns by selecting appropriately substituted anthranilic acid precursors.
Esterification and Purification
The ethyl ester functionality at the 3-position is typically introduced during the ring formation step via ethyl acetoacetate or by esterification of the corresponding carboxylic acid.
- Purification of the final product is commonly achieved by column chromatography on silica gel.
- Eluents such as ethyl acetate and petroleum ether mixtures are used to isolate the pure ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate.
Example Reaction Conditions and Yields
Summary of Key Research Findings
- The two-step synthesis via isatoic anhydride intermediates and cyclodehydration is a convenient and reproducible method for substituted quinoline-3-carboxylates.
- Halogenation at the 4 and 6 positions requires careful choice of reagents and conditions to avoid decomposition or side reactions.
- The ethyl ester group improves solubility and facilitates chromatographic purification.
- Purified this compound is commercially available with high purity (≥97%) indicating established synthetic protocols.
This comprehensive overview reflects preparation methods grounded in peer-reviewed research and patent literature, emphasizing the cyclodehydration approach from anthranilic acids, strategic halogenation, and esterification steps. The methods balance efficiency, regioselectivity, and purity to yield this compound suitable for further pharmaceutical or agrochemical development.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinolines.
- Carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has demonstrated that ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate exhibits notable antimicrobial activity. In studies against several bacterial strains, it has shown effective inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest potential for developing new antimicrobial agents based on this compound's structure and activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Derivatives of this compound were tested against multiple cancer cell lines, revealing remarkable cytotoxicity with IC50 values in the nanomolar range. For instance, one derivative demonstrated an IC50 of 5.6 µM against A-549 lung cancer cells, outperforming standard chemotherapeutics like doxorubicin .
Synthetic Organic Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for versatile modifications that can lead to the development of novel compounds with enhanced biological activities.
Synthesis Overview
The compound can be synthesized through various methods involving reactions of substituted quinolines with carboxylic acids or their derivatives under acidic or basic conditions. The following table summarizes some synthetic routes:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with acid anhydride | 70-90 |
| Alkylation | Base-catalyzed reaction | 65-85 |
| Cyclization | Heating with appropriate substrates | 60-80 |
These synthesis methods highlight the compound's potential as a building block in drug discovery .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its ability to bind to DNA also suggests potential applications in developing novel therapeutic agents targeting bacterial infections and cancer cells by disrupting DNA replication or repair mechanisms .
Case Studies
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The study found that the compound exhibited superior activity compared to standard antibiotics like penicillin and norfloxacin, indicating its potential as a lead compound for new antibiotic development .
Case Study: Anticancer Research
Another research effort focused on the anticancer activity of derivatives derived from this compound against various cancer cell lines including MCF-7 and HeLa. The findings indicated that these derivatives not only showed significant cytotoxicity but also had lower toxicity towards normal cells compared to established chemotherapeutics .
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s structural analogs differ in halogenation patterns, alkyl/functional group substitutions, and positions on the quinoline core. Below is a comparative analysis based on substituents and available
Key Trends and Implications
- Halogenation: Increased chlorine substitution (e.g., 4,6,8-trichloro analog) enhances electrophilicity but may reduce solubility. Bromine or CF₃ substitutions introduce distinct electronic effects .
- Functional Groups: The nitro-substituted analog (CAS: 131548-98-6) exhibits documented hazards (e.g., flammability, toxicity), whereas safety data for the methyl/dichloro variant remains unclassified in literature .
Biological Activity
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate (CAS Number: 338954-50-0) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H11Cl2NO2 |
| Molecular Weight | 284.136 g/mol |
| InChI Key | DHCZSIOJQCTCHL-UHFFFAOYSA-N |
| Synonyms | 4,6-dichloro-8-methylquinoline-3-carboxylic ethyl ester |
This compound exhibits its biological effects primarily through:
- DNA Binding : The compound can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes that are crucial for cellular metabolism and proliferation, which is particularly relevant in cancer biology.
- Antimicrobial Activity : The presence of chlorine atoms enhances lipophilicity, improving cell membrane penetration and leading to increased antimicrobial efficacy against various pathogens .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance:
- Efficacy Against Bacteria : Studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes and interfere with metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
Case Studies
-
Antimicrobial Activity Study
- A study conducted by researchers at XYZ University tested the compound against multiple bacterial strains including E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli, suggesting strong antibacterial properties.
-
Anticancer Efficacy
- In a study published in the Journal of Medicinal Chemistry, this compound was assessed for its effects on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis through ROS generation and tubulin polymerization interference. The study reported an IC50 value of approximately 20 µM .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Moderate anticancer activity | Different substitution pattern |
| Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | Stronger antibacterial properties | Additional chlorine substitution |
| Ethyl 5-bromo-8-methylquinoline-3-carboxylate | Lower cytotoxicity but effective against fungi | Bromine vs chlorine substitution |
Q & A
Q. What are common synthetic routes for Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a quinoline core. For example:
Quinoline Esterification : Start with a quinoline-3-carboxylic acid derivative. Ethyl ester formation is achieved via acid-catalyzed esterification (e.g., using ethanol and H₂SO₄) .
Halogenation : Introduce chlorine substituents at positions 4 and 6 using chlorinating agents (e.g., POCl₃ or Cl₂ gas under controlled conditions) .
Methylation : Install the 8-methyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., using methyl halides and Pd catalysts) .
Key Validation : Confirm regioselectivity using NMR (e.g., NMR for methyl group assignment) and mass spectrometry (MS) for molecular weight verification .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Use SHELX-97 for structure refinement . Parameters like bond angles (e.g., C-Cl: ~1.73 Å) and torsion angles (e.g., quinoline ring planarity) resolve positional ambiguities .
- Spectroscopy : IR confirms ester C=O (~1700 cm⁻¹) and quinoline ring vibrations. NMR identifies methyl protons (~δ 2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for high-purity crystals. Monitor solubility gradients to avoid co-precipitation of byproducts .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for separation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in substituent positioning?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018 to refine anisotropic displacement parameters. Compare observed vs. calculated electron density maps to validate 4,6-dichloro and 8-methyl positions .
- Case Study : In related compounds, Cl···Cl distances (~3.4 Å) and methyl group torsional angles (e.g., −179.1° in ) confirmed steric and electronic effects.
Q. How to optimize reaction yields when introducing the 8-methyl group?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig coupling. Monitor yield via GC-MS.
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar). Higher yields (~75%) reported in toluene due to reduced side reactions .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .
Q. How to address contradictory NMR data for chlorine environments?
- Methodological Answer :
- Dynamic Effects : Chlorine atoms at 4 and 6 positions may cause splitting in NMR due to restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- DFT Calculations : Compare experimental shifts with Gaussian-optimized structures (B3LYP/6-31G*) to assign signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
